1,2-Oxazinane-6-carboxylic acid
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Overview
Description
1,2-Oxazinane-6-carboxylic acid is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Oxazinane-6-carboxylic acid can be synthesized through several methods. One common approach involves the regioselective hetero Diels-Alder reaction of arylnitroso compounds with sorbic acid . This reaction is followed by modifications such as dihydroxylation of the double bond and cleavage of the N-O bond . Another method includes the intramolecular cyclization of amino acid-derived diazoketones via silica-supported HClO4 catalysis . This metal-free reaction proceeds under mild conditions and yields various 1,3-oxazinane-2,5-diones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxazinane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,2-Oxazinane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound’s derivatives are used in the study of enzyme inhibition and other biological processes.
Industry: The compound is used in the production of fine chemicals, cosmetics, and pesticides.
Mechanism of Action
The mechanism of action of 1,2-oxazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1,3-Oxazinane-2,5-dione: This compound shares a similar ring structure but differs in the position of functional groups.
Morpholine (1,4-oxazinane): Morpholine is another six-membered ring compound with nitrogen and oxygen atoms, but it has different chemical properties and applications.
Uniqueness: 1,2-Oxazinane-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
58893-34-8 |
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Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
oxazinane-6-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6-9-4/h4,6H,1-3H2,(H,7,8) |
InChI Key |
ZUHBWOKMSIGREC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(ONC1)C(=O)O |
Origin of Product |
United States |
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